molecular formula C19H24N2O4S B2712990 4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379970-69-9

4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2712990
CAS No.: 2379970-69-9
M. Wt: 376.47
InChI Key: SAQBCWBGJJGGHL-UHFFFAOYSA-N
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Description

4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound with the molecular formula C19H24N2O4S and a molecular weight of 376.47 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a methylpyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves multiple steps, typically starting with the preparation of the piperidine ring and the methoxyphenyl group. These intermediates are then combined under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

4-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine can be compared with other similar compounds, such as:

    4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-ethylpyridine: This compound has an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.

    4-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-chloropyridine: The presence of a chlorine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

Properties

IUPAC Name

4-[[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-11-18(8-9-20-15)25-14-16-5-4-10-21(13-16)26(22,23)19-7-3-6-17(12-19)24-2/h3,6-9,11-12,16H,4-5,10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQBCWBGJJGGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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